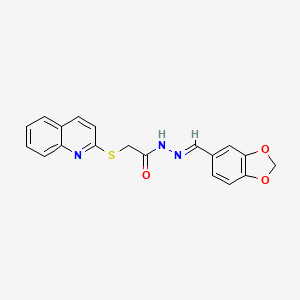

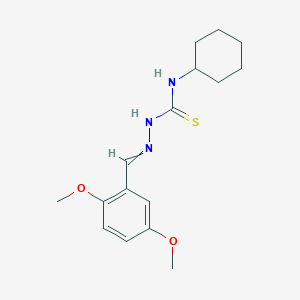

![molecular formula C21H27FN4O B5542490 (1S*,5R*)-3-(4-fluorobenzyl)-6-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542490.png)

(1S*,5R*)-3-(4-fluorobenzyl)-6-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest belongs to a class of chemicals characterized by their complex bicyclic structures, incorporating elements like fluorobenzyl and isopropyl-pyrazolyl groups. Such compounds are of interest in the field of organic chemistry for their unique structural and chemical properties, which can be harnessed for a variety of applications, excluding drug use and dosages.

Synthesis Analysis

Research into similar bicyclic compounds, such as the work by Tahmassebi et al. (2011) on the use of 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a catalyst for synthesizing tetrahydrobenzo[b]pyran derivatives, highlights the effectiveness of using DABCO in facilitating the synthesis of complex bicyclic structures in an environmentally friendly manner (Tahmassebi, Bryson, & Binz, 2011).

Molecular Structure Analysis

The structural analysis of related compounds, such as the study by Manjunath et al. (2011) on 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione, provides insights into the conformation and hydrogen bonding patterns that might be expected in similar bicyclic compounds. This research demonstrates how specific substituents influence the overall molecular geometry and intermolecular interactions (Manjunath et al., 2011).

Chemical Reactions and Properties

Studies on the chemical reactivity and transformations of related bicyclic structures, like the research on 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane by Nikit-skaya and Yakhontov (1970), provide valuable information on the types of reactions these compounds can undergo, including cyclization and debenzylation reactions (Nikit-skaya & Yakhontov, 1970).

Scientific Research Applications

Synthesis and Biological Activity

(Geiger et al., 2007) explored the synthesis of stereoisomeric alcohols and methyl ethers derived from (R)- and (S)-glutamate, which are structurally similar to the compound . These compounds, including those with configurations like 1S,2S,5R, exhibited high σ1 receptor affinity and demonstrated significant cell growth inhibition in human tumor cell lines, highlighting potential applications in cancer research.

Ionic Liquids and Catalysis

A new acidic ionic liquid, 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate, was synthesized by (Shirini et al., 2017) and used as a catalyst in the synthesis of biologically active compounds like tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives. This illustrates the potential of similar diazabicyclo compounds in catalysis and pharmaceutical synthesis.

Multi-Component Reactions in Aqueous Media

(Tahmassebi et al., 2011) demonstrated the use of 1,4-Diazabicyclo[2.2.2]octane (DABCO) in catalyzing the synthesis of tetrahydrobenzo[b]pyran derivatives via a one-pot, three-component condensation. This suggests that compounds like (1S*,5R*)-3-(4-fluorobenzyl)-6-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane might be useful in similar environmentally friendly and efficient synthetic processes.

properties

IUPAC Name |

[(1S,5R)-3-[(4-fluorophenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(1-propan-2-ylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN4O/c1-15(2)26-13-18(9-23-26)21(27)25-12-17-5-8-20(25)14-24(11-17)10-16-3-6-19(22)7-4-16/h3-4,6-7,9,13,15,17,20H,5,8,10-12,14H2,1-2H3/t17-,20+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZKWYMCFUSQCJ-FXAWDEMLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)C(=O)N2CC3CCC2CN(C3)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C=C(C=N1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S*,5R*)-3-(4-fluorobenzyl)-6-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R*,3S*)-7-(3-allyl-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5542418.png)

![8-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5542428.png)

![1-methyl-4-(4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)piperazine](/img/structure/B5542438.png)

![4-(2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5542456.png)

![methyl 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5542460.png)

![(1S*,5R*)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542465.png)

![1-(4-ethoxy-3-methylphenyl)-4-[4-(1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-1-butanone](/img/structure/B5542501.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5542512.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5542518.png)